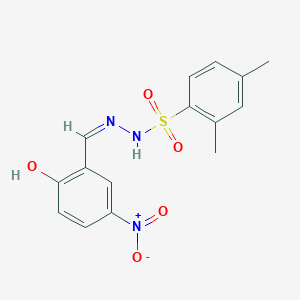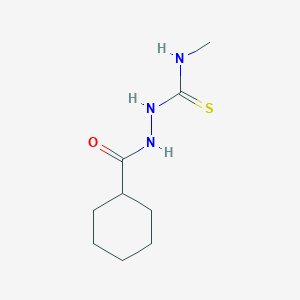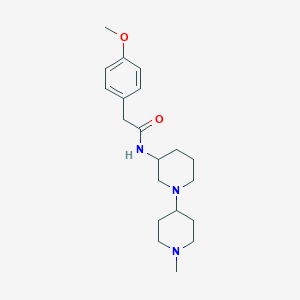
N'-(2-hydroxy-5-nitrobenzylidene)-2,4-dimethylbenzenesulfonohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N'-(2-hydroxy-5-nitrobenzylidene)-2,4-dimethylbenzenesulfonohydrazide, also known as sulfaquinoxaline (SQ), is a sulfonamide antibiotic that has been used in veterinary medicine for the treatment of bacterial infections in livestock. SQ has a broad spectrum of activity against gram-positive and gram-negative bacteria, making it a useful tool in the fight against bacterial infections. In
作用机制
SQ works by inhibiting the synthesis of dihydrofolic acid, a key precursor to nucleic acid synthesis in bacteria. SQ binds to the enzyme dihydropteroate synthase, which is involved in the synthesis of dihydrofolic acid, and prevents its activity. This leads to a decrease in the production of nucleic acids, which are essential for bacterial growth and replication.
Biochemical and Physiological Effects:
SQ has been shown to have low toxicity in laboratory animals and is generally well-tolerated. However, it can cause adverse effects in some individuals, such as hypersensitivity reactions and hemolytic anemia. SQ can also interfere with the absorption of other drugs, such as warfarin, and should be used with caution in patients taking these medications.
实验室实验的优点和局限性
SQ is a useful tool in the laboratory for studying bacterial infections and their treatment. Its broad spectrum of activity against gram-positive and gram-negative bacteria allows for the investigation of a wide range of bacterial strains. However, its use is limited by its potential toxicity and the risk of developing resistance to the drug.
未来方向
There are several areas of research that could be explored in the future regarding SQ. One area of interest is the development of new analogs of SQ that have improved antibacterial activity and reduced toxicity. Another area of research is the investigation of SQ's potential use in treating other diseases, such as malaria and cancer. Additionally, further studies could be conducted to better understand the mechanism of action of SQ and to identify new targets for antibacterial drugs.
合成方法
SQ can be synthesized by reacting 2,4-dimethylbenzenesulfonohydrazide with 2-hydroxy-5-nitrobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds via a Schiff base intermediate, which is subsequently reduced to yield SQ. The yield of SQ can be improved by using a higher concentration of the reactants and optimizing the reaction conditions.
科学研究应用
SQ has been extensively studied for its antibacterial activity against a wide range of bacterial strains. It has been shown to be effective against both gram-positive and gram-negative bacteria, including Escherichia coli, Salmonella typhimurium, Staphylococcus aureus, and Streptococcus pyogenes. SQ has also been investigated for its potential use in treating other diseases, such as malaria and cancer.
属性
IUPAC Name |
N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O5S/c1-10-3-6-15(11(2)7-10)24(22,23)17-16-9-12-8-13(18(20)21)4-5-14(12)19/h3-9,17,19H,1-2H3/b16-9- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLCXDJXESAADMR-SXGWCWSVSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)NN=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N/N=C\C2=C(C=CC(=C2)[N+](=O)[O-])O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


hydrazone](/img/structure/B6071000.png)

![1-[1-(2-fluorobenzyl)-4-piperidinyl]-N-[(4-methyl-1H-imidazol-5-yl)methyl]-N-(tetrahydro-2-furanylmethyl)methanamine](/img/structure/B6071013.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2-methylbenzamide](/img/structure/B6071022.png)
![7-(2-hydroxyethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6071025.png)
![N-(4-bromo-3-chlorophenyl)-2-{[4-ethyl-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B6071038.png)
![N'-(3,5-dichloro-2-hydroxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6071050.png)
![4-fluoro-N-[1-methyl-2-(1-piperidinylmethyl)-1H-benzimidazol-5-yl]benzenesulfonamide](/img/structure/B6071052.png)


![2-{[5-(2,4-dimethyl-5-nitrophenyl)-2-furyl]methylene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B6071071.png)
![methyl (3-{[methyl({1-[(5-methyl-2-furyl)methyl]-4-piperidinyl}methyl)amino]methyl}-1H-indol-1-yl)acetate](/img/structure/B6071083.png)
![2-({[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}amino)-5,11-dihydro[1]benzoxepino[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6071088.png)